(S)-2-氨基-3-甲基-N-(4-硝基苯基)丁酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 4-Nitrophenethylamine hydrochloride . 4-Nitrophenethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in laboratory settings and is not recommended for food, drug, or pesticide use .

Synthesis Analysis

While specific synthesis methods for “(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride” are not available, 4-Nitrophenethylamine hydrochloride has been used in the synthesis of various compounds . For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .

科学研究应用

化学动力学和反应机理

一项研究探索了相关丁酰胺化合物的化学行为,重点关注它们在氢氧化钠水溶液中的反应。研究发现,这些化合物会发生闭环反应,形成取代的 1-苯基吡咯烷-2-酮衍生物,然后水解成取代的 4-氨基-N-苯基丁酸酯。该研究提供了详细的动力学测量,展示了这些反应的动力学和机理如何根据对丁酰胺骨架进行的取代而变化 (Sedlák 等,2002)。

合成与结构分析

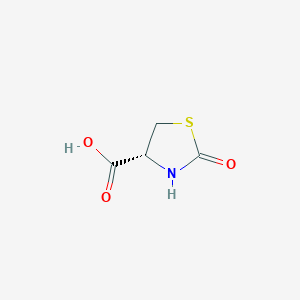

一篇论文描述了相关化合物 (S)-4-(甲硫基)-2-(2-氧代吡咯烷-1-基)丁酰胺的合成,重点介绍了将 (S)-2-氨基-4-(甲硫基)丁酰胺盐酸盐转化为其他形式的过程,并通过各种技术分析了产物的结构 (周亚文,2004)。

振动光谱技术

一项研究利用振动光谱技术对与 (S)-2-氨基-3-甲基-N-(4-硝基苯基)丁酰胺盐酸盐在结构上相似的化合物进行表征。该研究展示了 FT-IR 和 FT-拉曼光谱在理解分子结构和揭示化合物固态构型方面的应用 (胡昌亮,2013)。

药物中间体的合成

另一项研究重点介绍了尼莫地平盐酸盐的合成,展示了如何制备氯乙基)氨基-1,3-二甲基嘧啶二酮等关键中间体,并进一步加工成药物。该研究的方法提供了对药物化学中使用的合成途径和结构确认技术的见解 (姜庆千,2004)。

作用机制

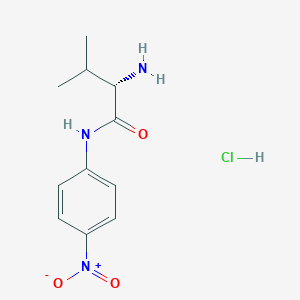

Target of Action

L-Valine p-nitroanilide hydrochloride, also known as (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, H-Val-Pna HCl, or L-Valine p-nitroanilide HCl, is a polypeptide . The primary targets of this compound are proteins and DNA . It has the ability to form adducts to nucleophilic sites in these macromolecules .

Mode of Action

The compound interacts with its targets through a process known as electrophilic addition . This involves the formation of covalent bonds between the compound and its targets, leading to the creation of adducts .

Biochemical Pathways

It is known that the compound can influence protein interaction and functional analysis . The formation of adducts can alter the structure and function of proteins and DNA, potentially affecting multiple biochemical pathways .

Pharmacokinetics

They are metabolized by various enzymes and excreted in the urine .

Result of Action

The formation of adducts with proteins and DNA can lead to a variety of molecular and cellular effects. These may include changes in protein function, alterations in gene expression, and potential toxic effects . The specific effects would depend on the nature of the adducts formed and the proteins or DNA sequences involved .

Action Environment

The action, efficacy, and stability of L-Valine p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound . For instance, the compound is stored at a temperature of -20°C to maintain its stability .

属性

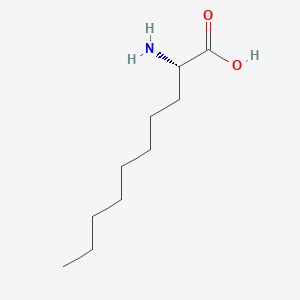

IUPAC Name |

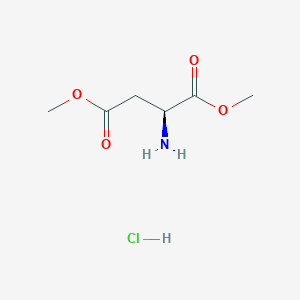

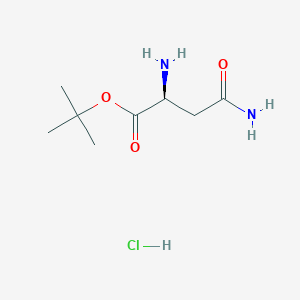

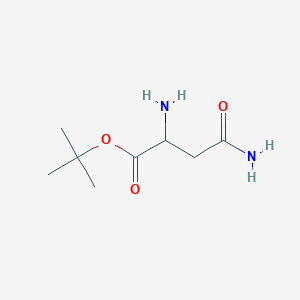

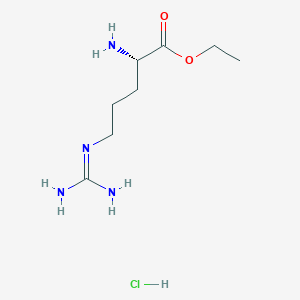

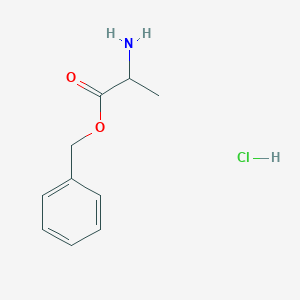

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTMFJBVZIWWCC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585290 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride | |

CAS RN |

77835-49-5 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。